2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1190391-79-7
VCID: VC2932322
InChI: InChI=1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11)
SMILES: CC1=NC2=C(S1)CCC2C(=O)O
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

CAS No.: 1190391-79-7

Cat. No.: VC2932322

Molecular Formula: C8H9NO2S

Molecular Weight: 183.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid - 1190391-79-7

Specification

CAS No. 1190391-79-7
Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
IUPAC Name 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Standard InChI InChI=1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11)
Standard InChI Key LXTQNZVLBRIKML-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)CCC2C(=O)O
Canonical SMILES CC1=NC2=C(S1)CCC2C(=O)O

Introduction

Chemical Structure and Physical Properties

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a bicyclic heterocyclic compound with a thiazole ring fused to a five-membered cyclopentane ring. The compound features a methyl group at position 2 of the thiazole ring and a carboxylic acid functionality at position 4 of the cyclopentane structure. This unique structural arrangement contributes to its distinctive chemical properties and potential biological activity.

The compound possesses several key physical and chemical characteristics that define its behavior in various experimental conditions. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

PropertyValue
Molecular FormulaC₈H₉NO₂S
Molecular Weight183.23 g/mol
CAS Number1190391-79-7
MDL NumberMFCD19706035
Storage TemperatureAmbient
Physical AppearanceSolid
Purity (Commercial)95%

The presence of the carboxylic acid group confers acidic properties to the molecule, making it capable of participating in various acid-base reactions and forming salts with appropriate bases. The thiazole ring, being an electron-rich heterocycle, contributes to the compound's potential for engaging in various chemical transformations and interactions with biological targets .

Structural Relationships and Analogues

2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid belongs to a family of fused thiazole derivatives that share structural similarities. Understanding these relationships provides valuable insights into the potential chemical behavior and biological activities of this compound.

Several structurally related compounds have been identified and studied, including those with variations in the substituents on the thiazole ring or modifications to the carboxylic acid functionality. Table 2 presents a comparison of this compound with selected structural analogues.

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acidC₈H₉NO₂S183.23Reference compound
2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazoleC₆H₆ClNS159.64Chloro instead of methyl substituent; lacks carboxylic acid group
2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d] thiazole-4-carboxylic acidC₁₄H₁₂N₂O₃S288.32Contains additional benzoylamino group at position 2
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d] thiazole-4-carboxamideC₈H₁₁N₃OS197.26Contains amino group at position 2; carboxamide instead of carboxylic acid
5,6-Dihydro-4H-cyclopenta[d] thiazoleC₆H₇NS125.19Lacks both methyl and carboxylic acid groups

The structural diversity within this family of compounds demonstrates the versatility of the core 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold, which can accommodate various substituents to yield compounds with potentially different chemical and biological properties .

Application AreaPotential RoleEvidence Base
XIAP InhibitionPotential inhibitor of XIAP-BIR3 domainStudies on structurally similar compounds have shown binding to XIAP-BIR3 domain with Ki values in μM range
Peptide MimeticsSimplified analog of complex peptide structuresThe thiazole ring fused to cyclopentane provides structural novelty as a peptide surrogate
Drug DevelopmentScaffold for developing new therapeutic agentsThe relatively simple structure (compared to other inhibitors) and expedient synthesis make it an attractive starting point

These potential applications highlight the significance of 2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid in pharmaceutical research and drug discovery efforts.

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